molecular formula C18H18BrN3O3S2 B2950837 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 865174-08-9

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide

Cat. No.: B2950837
CAS No.: 865174-08-9
M. Wt: 468.38
InChI Key: DICZHAJWVUGQHP-UZYVYHOESA-N
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Description

Benzo[d]thiazol-2(3H)-one derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines MCF-7 and HeLa . These compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Molecular Structure Analysis

The synthesized derivatives were characterized by 1 H NMR, 13 C NMR, HPLC and MS spectral analysis .


Chemical Reactions Analysis

The 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction was used to synthesize the derivatives .

Scientific Research Applications

Anticancer Properties

Thiazolides, including compounds with bromo-thiazolide and benzothiazole structures, have been investigated for their anticancer properties. A study highlighted the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells, demonstrating the potential of these compounds in cancer therapy. The research found that variations in the substituents of the benzene ring of thiazolides did not significantly affect apoptosis induction in colon carcinoma cell lines. This suggests a broad potential for structural modifications in designing anticancer agents within this compound class (Brockmann et al., 2014).

Antimicrobial and Antiparasitic Effects

Thiazolides, including derivatives of nitazoxanide, have shown a broad spectrum of activity against various pathogens. These compounds are effective against a range of viruses, bacteria, intracellular and extracellular protozoan parasites, and even proliferating mammalian cells. The flexibility in modifying thiazolides, such as replacing the nitro group with bromo-, chloro-, or other functional groups, contributes to their wide-ranging applications in treating infections (Hemphill et al., 2012).

Mechanism of Action

While the exact mechanism of action for the specific compound you mentioned is not available, the benzo[d]thiazol-2(3H)-one derivatives have shown cytotoxic activity against human cancer cell lines MCF-7 and HeLa .

Future Directions

The development of novel chemotherapeutics, which selectively acts on the target without the side effects, has become a primary objective of medicinal chemists . The search for new anticancer agents which can selectively target the tumor cells is today’s target of cancer therapy .

Properties

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S2/c1-3-25-9-8-22-13-5-4-12(20-11(2)23)10-15(13)27-18(22)21-17(24)14-6-7-16(19)26-14/h4-7,10H,3,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICZHAJWVUGQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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